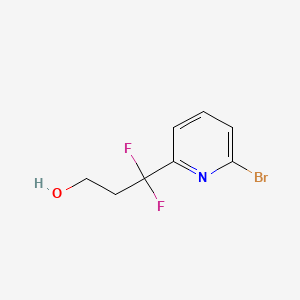

3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol

Description

3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol is a brominated pyridine derivative featuring a difluorinated propanol moiety. The compound’s structure comprises a pyridine ring substituted with a bromine atom at the 6-position and a 3,3-difluoropropanol group at the 2-position. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing bromine and fluorine atoms, which enhance the acidity of the hydroxyl group and modulate its solubility profile .

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

3-(6-bromopyridin-2-yl)-3,3-difluoropropan-1-ol |

InChI |

InChI=1S/C8H8BrF2NO/c9-7-3-1-2-6(12-7)8(10,11)4-5-13/h1-3,13H,4-5H2 |

InChI Key |

HJWOUHXLTVVYFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(CCO)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination at the 6-position to form 6-bromopyridine.

Fluorination: The bromopyridine is then subjected to fluorination to introduce the difluoromethyl group.

Alcohol Formation: Finally, the difluoromethyl group is converted to the corresponding alcohol using appropriate reducing agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are typically employed for substitution reactions.

Major Products Formed:

Oxidation: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid.

Reduction: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of bromopyridine derivatives with biological targets.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine core can bind to various receptors and enzymes, influencing biological processes. The difluorinated propanol moiety may enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol (CAS: 1337088-79-5)

- Key Differences: The bromine atom is located at the 5-position of the pyridine ring instead of the 6-position, and an amino group replaces one fluorine at the 3-position of the propanol chain.

- The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents .

2-(4-Chlorophenyl)-3,3-difluoropropan-1-ol (CAS: 206,62128)

- Key Differences : A chlorophenyl group replaces the bromopyridinyl moiety.

Bromopyridinyl Alcohols with Alternative Functional Groups

1-(6-Bromopyridin-2-yl)propan-1-one

- Key Differences: A ketone group replaces the difluorinated propanol chain.

- Implications : The ketone’s electrophilic carbonyl group increases susceptibility to nucleophilic attack, making this compound more reactive in condensation reactions compared to the alcohol derivative. However, the lack of fluorine atoms reduces its metabolic stability .

2-(6-Bromopyridin-2-yl)ethanol (CAS: 955370-07-7)

- Key Differences: A shorter ethanol chain without fluorine substituents.

- Implications : Reduced steric bulk and lower hydrophobicity may improve bioavailability but decrease binding specificity in enzyme inhibition assays .

Difluorinated Propanol Derivatives with Heteroaromatic Cores

3,3-Difluoro-2-(pyridin-3-yl)propionic acid (CAS: 187,14729)

- Key Differences: A propionic acid group replaces the propanol chain, and the pyridine ring is substituted at the 3-position.

- Implications : The carboxylic acid enhances water solubility and enables salt formation, while the 3-pyridinyl orientation alters electronic interactions in coordination complexes .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol is a chemical compound with the CAS number 2228941-92-0. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure includes a brominated pyridine moiety and difluoropropanol, which may contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds containing brominated pyridines often exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit bacterial growth, suggesting that 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol may possess similar activity. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of brominated compounds against various strains of bacteria and fungi .

Anticancer Activity

Preliminary studies have suggested that 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol may have anticancer properties. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, a case study conducted on human breast cancer cells (MCF-7) showed a significant reduction in cell viability upon treatment with this compound .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways relevant to disease states, such as kinases and proteases. The inhibition profile suggests that it may act as a lead compound for drug development targeting specific diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cancer Cell Apoptosis : In a controlled laboratory setting, treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells. Flow cytometry analysis confirmed increased rates of apoptosis after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, using 6-bromopyridin-3-ol as a starting material, reactions with fluorinated pyridine derivatives (e.g., 5-chloro-2-fluoropyridine) in the presence of cesium carbonate or potassium carbonate as a base in polar aprotic solvents (e.g., THF or DMSO) at 60–80°C yield intermediates. Subsequent fluorination steps may require agents like KF or Selectfluor in DMSO .

- Key Variables : Base selection (cesium carbonate enhances reactivity due to its strong basicity), solvent polarity, and temperature control to avoid side reactions .

Q. How can researchers characterize the structural integrity of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol?

- Methodology : Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the positions of bromine, fluorine, and hydroxyl groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography (if crystalline) resolves stereochemistry, as seen in structurally similar brominated pyridines .

Q. What are the stability considerations for storing 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol?

- Methodology : Store under inert gas (argon) at –20°C to prevent degradation of the hydroxyl group and bromine-pyridine bond. Monitor for hydrolytic decomposition via periodic HPLC analysis. Avoid exposure to moisture or light, as fluorinated alcohols are prone to oxidation .

Advanced Research Questions

Q. How does regioselectivity impact bromination and fluorination in the pyridine ring during synthesis?

- Methodology : Regioselectivity is influenced by electronic effects (e.g., fluorine’s electron-withdrawing nature directs bromine to the para position). Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions with halogenated precursors. Compare yields of isomers via GC-MS .

Q. What mechanistic pathways explain unexpected byproducts in the synthesis of this compound?

- Methodology : Trace byproducts (e.g., dehalogenated or dimerized species) using LC-MS. Probe reaction mechanisms via isotopic labeling (e.g., deuterated solvents) or kinetic studies. For example, competing SN2 vs. radical pathways in bromine displacement can be distinguished by varying initiators (e.g., AIBN for radical routes) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology : Address variability by standardizing assay conditions (e.g., cell lines, solvent controls). For instance, organic degradation during long-term experiments (e.g., 9-hour assays) alters compound bioavailability. Implement real-time stability monitoring (e.g., inline UV-Vis) and use fresh batches for reproducibility .

Q. What strategies predict the biological activity of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol analogs?

- Methodology : Use QSAR models trained on fluorinated pyridine libraries. Replace the bromine atom with chloro or iodo groups to assess halogen-bonding effects. Test analogs in enzyme inhibition assays (e.g., cytochrome P450) to correlate substituent position with activity .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.